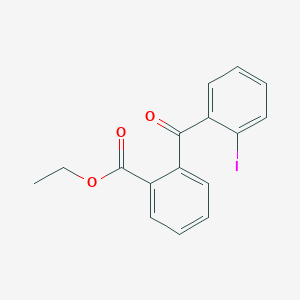

2-Ethoxycarbonyl-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 2-(2-iodophenyl)-2-oxoacetate, is a chemical compound that belongs to the family of benzophenones. The molecule contains a total of 34 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 ketone (aromatic) .

Molecular Structure Analysis

The molecular formula of 2-Ethoxycarbonyl-2’-iodobenzophenone is C16H13IO3 . It contains a total of 33 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, and 1 Iodine atom .Applications De Recherche Scientifique

Carboxylation Reactions : Suerbaev et al. (2015) investigated using alkali metal salts of ethylcarbonic acid in carboxylation reactions. This research developed new methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which are useful in drug preparation, such as antiseptics and antituberculous agents (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Synthesis of Benzothiophene Derivatives : Kharizomenova et al. (1984) explored the synthesis of derivatives of tetrahydrobenzo[b]thiophene, which are precursors for compounds like 3-ethoxycarbonyl-6-bromo-7-hydroxybenzo[b]thiophene. These compounds are significant in chemical synthesis and have potential pharmaceutical applications (Kharizomenova et al., 1984).

Antibacterial and Antifungal Activities : Wardakhan et al. (2007) studied the reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate, leading to fused thiophene derivatives. These derivatives exhibit antibacterial and antifungal activities, highlighting their potential in medical research (Wardakhan, Louca, & Kamel, 2007).

Catalysis in Organic Synthesis : Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex in zeolite for catalysis. This research contributes to developing more efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, relevant in industrial chemistry (Ghorbanloo & Alamooti, 2017).

Photolysis Studies : Bonnichon et al. (2003) investigated the photolysis of 2-iodophenol in aqueous solution, revealing pathways like heterolytic dehalogenation and ring contraction. This research is crucial in understanding photolytic processes in environmental chemistry (Bonnichon, Grabner, Richard, & Lavédrine, 2003).

Chemical Transformations : Minami and Kijima (1979) focused on the reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives. Their findings contribute to the development of methods for chemical synthesis and understanding reaction mechanisms (Minami & Kijima, 1979).

Safety And Hazards

The safety data sheet for 2-Ethoxycarbonyl-2’-iodobenzophenone provides several precautionary statements. These include recommendations to handle the compound under inert gas and protect it from moisture. It also advises to keep the container tightly closed, keep it cool, and protect it from sunlight. It is also recommended to use personal protective equipment as required .

Propriétés

IUPAC Name |

ethyl 2-(2-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNPHGXPVZYRES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641525 |

Source

|

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycarbonyl-2'-iodobenzophenone | |

CAS RN |

890098-33-6 |

Source

|

| Record name | Ethyl 2-(2-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323884.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)